![molecular formula C28H32N4O3 B12444854 11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene](/img/structure/B12444854.png)
11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene is a complex organic compound with significant potential in medicinal chemistry. It has been studied for its therapeutic applications, particularly in the treatment of myelofibrosis, a type of bone marrow disorder .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene has been primarily researched for its potential in treating myelofibrosis, a condition where the bone marrow becomes fibrous and produces abnormal blood cells. This compound has shown promise in reducing symptoms and improving the quality of life for patients with this condition .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to modulate pathways involved in cell proliferation and differentiation, thereby reducing the production of abnormal blood cells in myelofibrosis. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazacycloheptacosa derivatives, which also exhibit therapeutic potential in treating various medical conditions. 11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene is unique due to its specific structure and the particular therapeutic effects it exhibits in myelofibrosis .
Propriétés
Formule moléculaire |
C28H32N4O3 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene |
InChI |
InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31) |
Clé InChI |
HWXVIOGONBBTBY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate](/img/structure/B12444772.png)
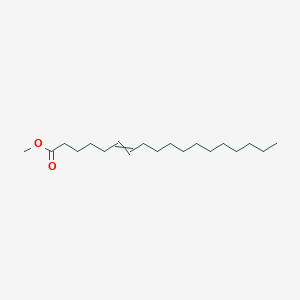
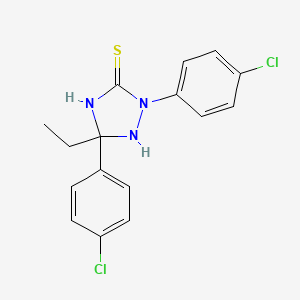
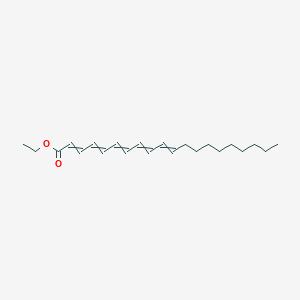
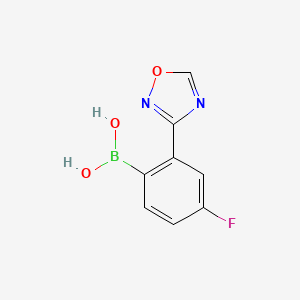
![2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)
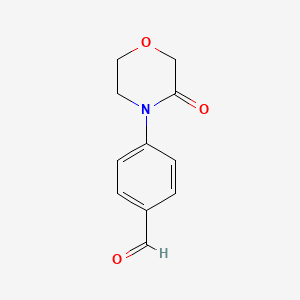
methanone](/img/structure/B12444818.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B12444821.png)
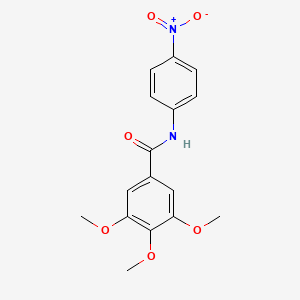
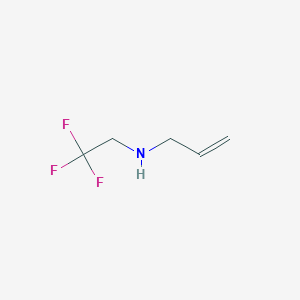
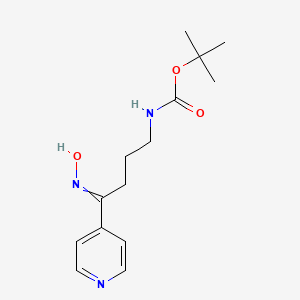
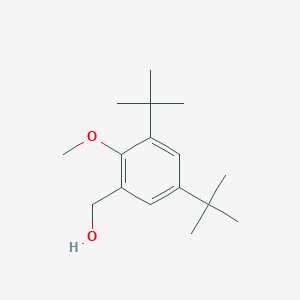
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
